molecular formula C11H10ClN3O2 B8517584 2-Chloro-4-(4-methoxy-phenoxy)-pyrimidin-5-ylamine

2-Chloro-4-(4-methoxy-phenoxy)-pyrimidin-5-ylamine

Cat. No. B8517584
M. Wt: 251.67 g/mol
InChI Key: WVNBEWGPWIMLBZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxy-phenoxy)-pyrimidin-5-ylamine is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenoxy)pyrimidin-5-amine

InChI

InChI=1S/C11H10ClN3O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,13H2,1H3

InChI Key

WVNBEWGPWIMLBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Compound 1b (7.72 g; 27.4 mmol) in a mixture of glacial acetic acid (60 mL) and MeOH (120 mL) was added zinc dust (5.38 g; 82.2 mol) in portions at ambient temperature. The reaction mixture was stirred at room temperature for 20 h. The resultant mixture was filtered through a microglass filter and the filtrate was neutralized to pH 7 with 2 N KOH(aq). The mixture was partitioned between CH2Cl2 and H2O. The organic phase was washed sequentially with H2O and brine, and dried over Na2SO4. The mixture was filtered and the solvent was removed under reduced pressure to give the crude material. The crude material was purified by flash column chromatography (SiO2), eluting with a heptane-EtOAc gradient to afford Compound 1c (5.52 g; 80% yield) as an orange-red solid. 1H-NMR (400 MHz, CDCl3): δ 7.94 (s, 1H), 7.12-7.14 (m, 2H), 6.95-6.97 (m, 2H), 3.85 (s, 3H); MS: m/z 252.0 (M+H)+.
Name
Compound 1b
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
5.38 g
Type
catalyst
Reaction Step Two
Yield
80%

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